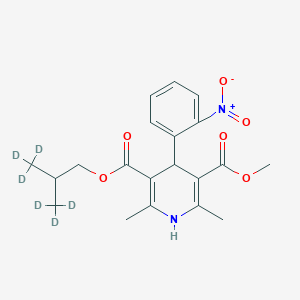

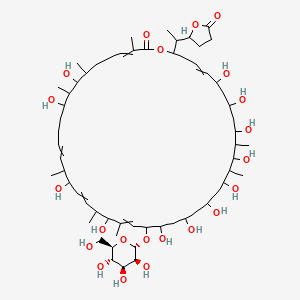

3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

概要

説明

ニソルジピン-d6は、主に慢性狭心症および高血圧の治療に使用される医薬品であるニソルジピンの重水素化された形態です。 ニソルジピンは、ジヒドロピリジン系のカルシウムチャネルブロッカーに属し、L型カルシウムチャネルに対する高い特異性で知られています 。 重水素化された形態であるニソルジピン-d6は、安定な重水素同位体を含むため、薬物の薬物動態と代謝プロファイルを研究するために科学研究で頻繁に使用されます .

準備方法

合成経路および反応条件

ニソルジピン-d6の調製には、ニソルジピン分子への重水素原子の組み込みが含まれます。これは、重水素化された試薬と溶媒を使用するなど、さまざまな合成経路によって達成できます。 一般的な方法の1つは、水素-重水素交換反応であり、ニソルジピンを特定の条件下で重水素化された溶媒で処理して、水素原子を重水素で置き換えます .

工業生産方法

ニソルジピン-d6の工業生産には、通常、重水素化された試薬と溶媒を使用した大規模合成が含まれます。このプロセスには、最終製品の高純度と安定性を確保するための重水素化、精製、結晶化などの複数のステップが含まれます。 スプレー乾燥や溶媒蒸発などの高度な技術は、しばしばニソルジピン-d6の固体分散体を生成するために使用され、その溶解性とバイオアベイラビリティが向上します .

化学反応の分析

反応の種類

ニソルジピン-d6は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するニトロ誘導体を形成するように酸化できます。

還元: 還元反応は、ニトロ基をアミノ基に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、還元によるアミノ誘導体や求核置換による置換誘導体など、ニソルジピン-d6のさまざまな誘導体が含まれます .

科学研究への応用

ニソルジピン-d6は、さまざまな用途において科学研究で広く使用されています。

薬物動態: 重水素化された形態は、体内におけるニソルジピンの吸収、分布、代謝、排泄を研究するために使用されます。

医薬品開発: 代謝経路と潜在的な薬物相互作用の理解に役立ちます。

分析化学: ニソルジピン-d6は、生物学的サンプル中のニソルジピンの定量化のために、質量分析における内部標準として役立ちます

科学的研究の応用

Nisoldipine-d6 is widely used in scientific research for various applications:

Pharmacokinetics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Nisoldipine in the body.

Drug Development: It helps in understanding the metabolic pathways and potential drug-drug interactions.

Analytical Chemistry: Nisoldipine-d6 serves as an internal standard in mass spectrometry for the quantification of Nisoldipine in biological samples

作用機序

ニソルジピン-d6は、ニソルジピンと同様に、L型カルシウムチャネルを選択的に阻害することによって、カルシウムチャネルブロッカーとして作用します。この阻害は、血管平滑筋細胞へのカルシウムイオンの流入を防ぎ、血管拡張と血圧低下につながります。 分子標的は電位依存性L型カルシウムチャネルであり、関与する経路はカルシウム依存性平滑筋収縮に関連しています .

類似の化合物との比較

類似の化合物

ニフェジピン: 高血圧および狭心症に用いられる別のジヒドロピリジン系カルシウムチャネルブロッカー。

アムロジピン: 同様の治療効果を持つ長時間作用型カルシウムチャネルブロッカー。

フェロジピン: 高い血管選択性で知られており、高血圧の治療に使用されています.

ニソルジピン-d6の独自性

ニソルジピン-d6は、重水素化されているために独自性があり、安定性が向上し、詳細な薬物動態研究が可能になります。 重水素原子の存在により、代謝経路の違いや、重水素化されていないアナログと比較して代謝分解速度の低下につながる可能性があります .

類似化合物との比較

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.

Amlodipine: A long-acting calcium channel blocker with similar therapeutic uses.

Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.

Uniqueness of Nisoldipine-d6

Nisoldipine-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and reduced rates of metabolic degradation compared to non-deuterated analogs .

特性

IUPAC Name |

3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQFCGNPDRICFG-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

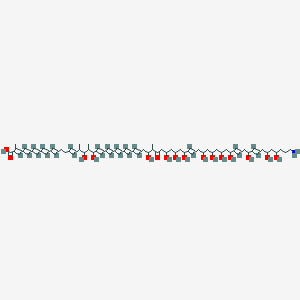

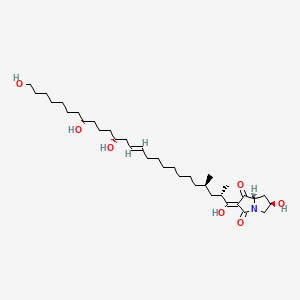

[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)

![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)